molecular formula C9H10ClF2N3 B1434930 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine CAS No. 1590398-25-6

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine

Cat. No.: B1434930
CAS No.: 1590398-25-6
M. Wt: 233.64 g/mol
InChI Key: NTXHUFMQWODZTC-UHFFFAOYSA-N
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Description

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H10ClF2N3 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at position 4 with a chlorine atom and at position 6 with a 4,4-difluoropiperidin-1-yl group .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Anticancer Drugs : The compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs, with studies outlining rapid synthesis methods for target compounds utilizing 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, achieving yields up to 44.6% (Jianlan Kou & Feiyi Yang, 2022).

  • Non-Covalent Interactions Analysis : Investigations into non-covalent interactions in derivatives of pyrimidine have been conducted, revealing hydrogen bonds, van der Waals interactions, and steric effects, which are crucial for understanding molecular recognition processes important in drug action (Yu Zhang et al., 2018).

Molecular Recognition and Drug Development

  • Cation Tautomerism in Drug Design : Studies on cation tautomerism, twinning, and disorder in pyrimidine derivatives underscore the importance of molecular structure in drug design, particularly how hydrogen bonding can influence molecular recognition, a key aspect in targeted drug delivery (A. Rajam et al., 2017).

  • Quantum Chemical Characterization : Research on hydrogen bonding sites in pyrimidine compounds provides insights into the electronic characteristics of these molecules, which are critical for designing more effective pharmaceuticals (Yafigui Traoré et al., 2017).

Material Science and Nonlinear Optics

  • Nonlinear Optical Materials : Pyrimidine derivatives are explored for their promising applications in nonlinear optics (NLO) fields, highlighting the significance of the pyrimidine ring in developing materials for advanced optical applications (A. Hussain et al., 2020).

  • Charge Transfer Materials : The study of 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer reveals their potential as materials for electronic devices, with modifications to the pi-backbone and push–pull strategies enhancing intra-molecular charge transfer (A. Irfan, 2014).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine It is known that pyrimidine derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Mode of Action

The mode of action of This compound involves the Suzuki–Miyaura (SM) coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The specific biochemical pathways affected by This compound The suzuki–miyaura coupling reaction, which is involved in its mode of action, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

The molecular and cellular effects of This compound It is known that pyrimidine derivatives are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the suzuki–miyaura coupling reaction, which is involved in its mode of action, is successful due to a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

4-chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-5-8(14-6-13-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXHUFMQWODZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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